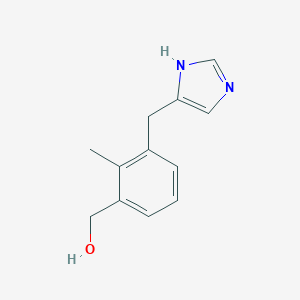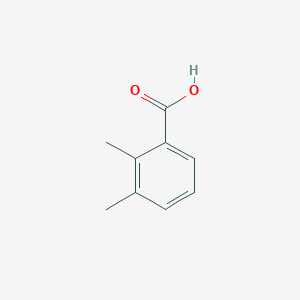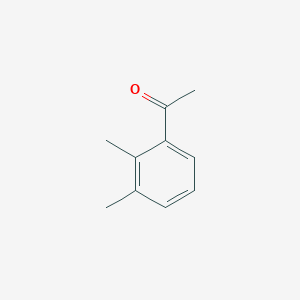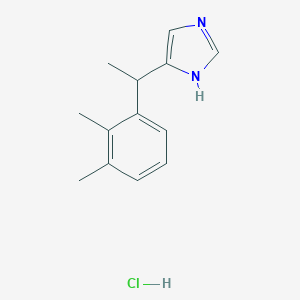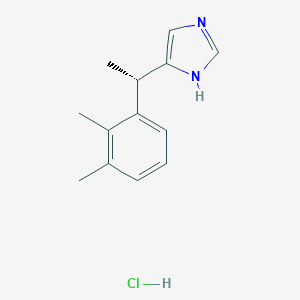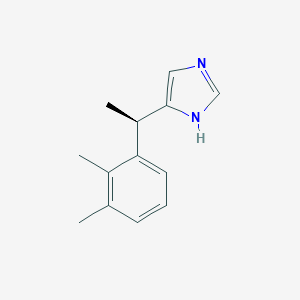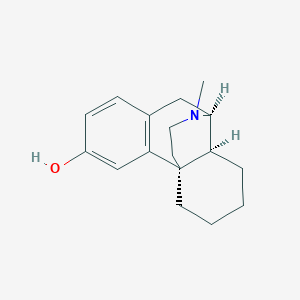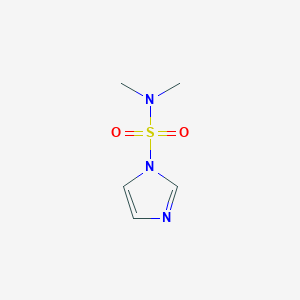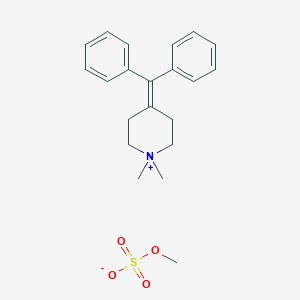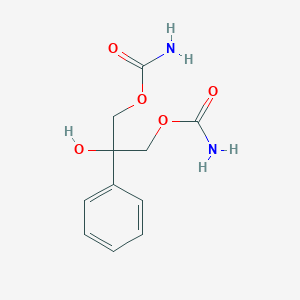
2-Hydroxyfelbamate
Descripción general
Descripción
2-Hydroxyfelbamate is a carbamate ester, a tertiary alcohol, and a member of benzyl alcohols . It is a natural product found in Caenorhabditis elegans .
Synthesis Analysis
Only 50% of an administered dose of felbamate, a related compound, is metabolized in the liver by CYP3A4 and CYP2E1 to form two hydroxylated metabolites, one of which is 2-Hydroxyfelbamate . It has also been found to decrease bile acid synthesis in the liver, attributed to its ability to inhibit specific enzymes belonging to the cytochrome P450 (CYP) family, which are involved in bile acid metabolism.Molecular Structure Analysis
The molecular formula of 2-Hydroxyfelbamate is C11H14N2O5 . Its molecular weight is 254.24 g/mol . The IUPAC name is (3-carbamoyloxy-2-hydroxy-2-phenylpropyl) carbamate .Physical And Chemical Properties Analysis
2-Hydroxyfelbamate has a molecular weight of 254.24 g/mol . It has 3 hydrogen bond donors and 5 hydrogen bond acceptors . It has 7 freely rotating bonds . The exact mass is 254.09027155 g/mol .Aplicaciones Científicas De Investigación
Chloroquine and Hydroxychloroquine in COVID-19 Treatment : A study discussed the efficacy of chloroquine and hydroxychloroquine in treating COVID-19. These drugs share similar chemical structures and mechanisms of action with 2-Hydroxyfelbamate, and the study aimed to indirectly investigate their efficacy by examining COVID-19 prevalence in malaria pandemic and non-pandemic countries (Meo, Klonoff, & Akram, 2020).
Hydroxyapatite Materials for Biomedical Applications : The study on hydroxyapatite, a biomaterial with properties of osteoconduction and osteoinduction, examined its use in various biomedical applications, including bone grafts. This could be relevant for understanding the biomedical applications of 2-Hydroxyfelbamate due to its similar 'hydroxy' component (Vieira et al., 2017).
Antiviral Activity of Hydroxychloroquine : Another study investigated the antiviral activity of hydroxychloroquine against SARS-CoV-2, which could provide insights into potential antiviral applications of 2-Hydroxyfelbamate (Yao et al., 2020).
Controlled Release Felbamate Tablets : This research focused on formulating controlled release tablets of felbamate, an antiepileptic drug, to improve therapeutic efficacy. As 2-Hydroxyfelbamate is a derivative of felbamate, this study's findings could be relevant for understanding its potential pharmaceutical applications (Parikh, Mundada, & Sawant, 2019).
Interaction between Felbamate Metabolites and Human Serum Albumin : This study explored the interaction between felbamate metabolites and human serum albumin, which might be relevant for understanding the pharmacokinetics of 2-Hydroxyfelbamate (Roller et al., 2002).
Propiedades
IUPAC Name |
(3-carbamoyloxy-2-hydroxy-2-phenylpropyl) carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O5/c12-9(14)17-6-11(16,7-18-10(13)15)8-4-2-1-3-5-8/h1-5,16H,6-7H2,(H2,12,14)(H2,13,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTXNIAJKDLEHGX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(COC(=O)N)(COC(=O)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60439317 | |
| Record name | 2-Hydroxyfelbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60439317 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Hydroxyfelbamate | |
CAS RN |
109482-32-8 | |
| Record name | 2-Hydroxyfelbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60439317 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Hydroxyfelbamate | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/735K2T4YFB | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



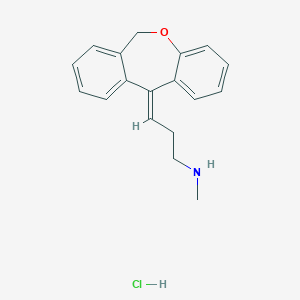

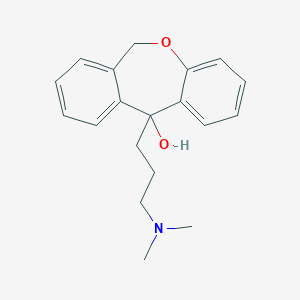
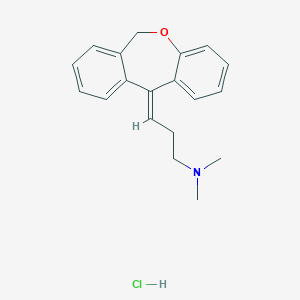
![3-[1-(1H-Imidazol-5-yl)ethyl]-2-methylbenzenemethanol](/img/structure/B195842.png)
